

An In-depth Technical Guide to 4,5,6,7-Tetraiodo-1H-benzimidazole

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Compound of Interest

Compound Name: 4,5,6,7-Tetraiodo-1H-benzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5,6,7-tetraiodo-1H-benzimidazole**, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct data for this specific molecule, this guide leverages information from closely related tetrahalogenated benzimidazoles to infer its chemical properties, potential biological activities, and relevant experimental protocols.

Chemical Identification and Structure

While a specific CAS number for **4,5,6,7-tetraiodo-1H-benzimidazole** is not readily available in public databases, its structure can be definitively established based on IUPAC nomenclature. The core structure consists of a benzimidazole ring system, which is a bicyclic aromatic heterocycle, with iodine atoms substituted at positions 4, 5, 6, and 7.

Molecular Structure:

- IUPAC Name: **4,5,6,7-tetraiodo-1H-benzimidazole**
- Molecular Formula: $C_7H_2I_4N_2$
- Core Structure: Benzimidazole, a fusion of a benzene ring and an imidazole ring.

- Substitution: Four iodine atoms are attached to the benzene portion of the benzimidazole core.

The chemical structure of the parent compound, benzimidazole, is provided by PubChem (CID 5798)[1]. The structure of **4,5,6,7-tetraiodo-1H-benzimidazole** is an extension of this fundamental scaffold.

Physicochemical Properties (Inferred)

Direct experimental data on the physicochemical properties of **4,5,6,7-tetraiodo-1H-benzimidazole** is scarce. However, properties can be inferred from its structure and comparison with other tetrahalogenated benzimidazoles. The presence of four iodine atoms is expected to significantly increase the molecular weight and lipophilicity of the compound compared to the parent benzimidazole.

Table 1: Estimated Physicochemical Properties

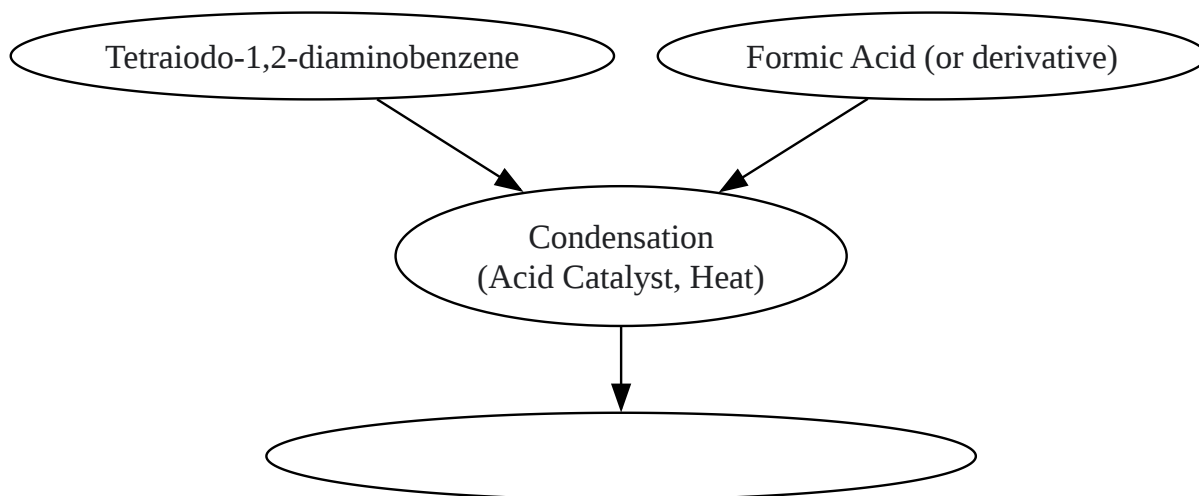
Property	Value	Source/Method
Molecular Weight	621.75 g/mol	Calculated
XLogP3	> 5	Estimated based on iodo-substituents
Hydrogen Bond Donors	1	Inferred from structure
Hydrogen Bond Acceptors	1	Inferred from structure
Rotatable Bond Count	0	Inferred from structure

Synthesis and Experimental Protocols

The synthesis of **4,5,6,7-tetraiodo-1H-benzimidazole** is not explicitly described in the available literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of other benzimidazole derivatives, particularly halogenated ones. A general and widely used method for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.

3.1. General Synthetic Approach: Phillips-Ladenburg Reaction

A potential synthetic pathway for **4,5,6,7-tetraiodo-1H-benzimidazole** would likely involve the condensation of tetraiodo-1,2-diaminobenzene with a suitable one-carbon source, such as formic acid or a derivative, under acidic conditions.



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Caption: Proposed synthesis of **4,5,6,7-tetraiodo-1H-benzimidazole**.

3.2. Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on general benzimidazole synthesis methods:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve tetraiodo-1,2-diaminobenzene (1 equivalent) in an excess of formic acid.
- **Reaction Conditions:** Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.
- **Isolation:** The product, being highly insoluble in aqueous media, is expected to precipitate. Collect the solid by filtration and wash with cold water.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

3.3. Synthesis of Adamantylated Derivatives

A study by Bielenica et al. (2021) describes the synthesis of 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo derivative[2][3]. This suggests that N-alkylation of the parent **4,5,6,7-tetraiodo-1H-benzimidazole** is a feasible subsequent reaction to generate derivatives with modified properties.

Potential Biological Activity and Therapeutic Applications

Benzimidazole and its derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of halogen atoms can significantly modulate this activity[4][5][6]. While specific studies on **4,5,6,7-tetraiodo-1H-benzimidazole** are not available, the activities of related compounds suggest several potential therapeutic applications.

4.1. Anticancer Activity

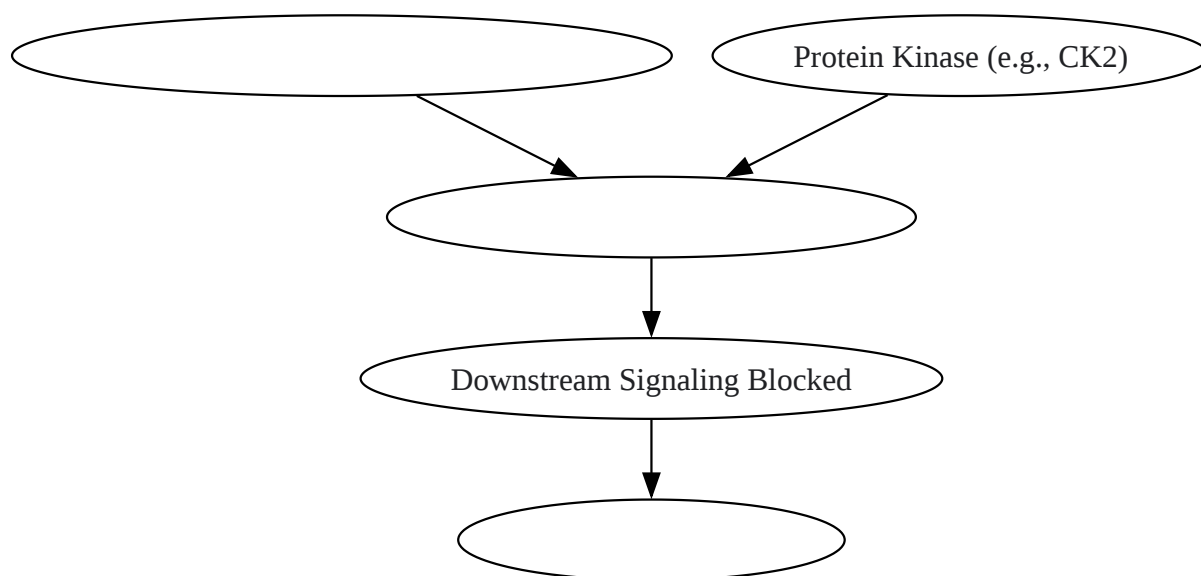
Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown interesting cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and CCRF-CEM (leukemia) [7]. The mechanism of action for some of these derivatives involves the induction of the mitochondrial apoptotic pathway[7]. Furthermore, benzimidazole-4,7-diones have been investigated as bioreductive agents with specific toxicity towards hypoxic tumor cells[8].

Table 2: Cytotoxic Activity of a Related Tetrabromo-Benzimidazole Derivative

Compound	Cell Line	IC ₅₀ (μM)	Source
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone	MCF-7	5.30	[7]
CCRF-CEM	6.80	[7]	

4.2. Kinase Inhibition

Halogenated benzimidazoles are well-known inhibitors of protein kinase CK2, a target in anti-cancer therapy[9]. The tetrabromo analogue, in particular, has been extensively studied in this context. It is plausible that **4,5,6,7-tetraiodo-1H-benzimidazole** would also exhibit inhibitory activity against CK2 and other kinases.



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Caption: Hypothesized mechanism of action via kinase inhibition.

4.3. Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs[10][11]. The introduction of bulky, lipophilic iodine atoms could enhance the interaction with microbial targets. Adamantylated derivatives of tetrahalogenated benzimidazoles have been investigated as potential inhibitors of the M2 proton channel of the influenza virus and the spike protein of SARS-CoV-2[2][3].

Structural and Crystallographic Data

While crystal structure data for the parent **4,5,6,7-tetraiodo-1H-benzimidazole** is not available, a detailed crystallographic study has been performed on its N-adamantylated derivative, 1-[2-(1-adamantyl)ethyl]-**4,5,6,7-tetraiodo-1H-benzimidazole** (tIAB)[2].

Table 3: Crystallographic Data for an Adamantylated Tetraiodo-Benzimidazole Derivative

Parameter	1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole (tIAB)	Source
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[2]
a (Å)	16.592(3)	[2]
b (Å)	8.879(2)	[2]
c (Å)	16.096(3)	[2]
β (°)	114.65(3)	[2]
Volume (Å ³)	2154.9(8)	[2]
Z	4	[2]

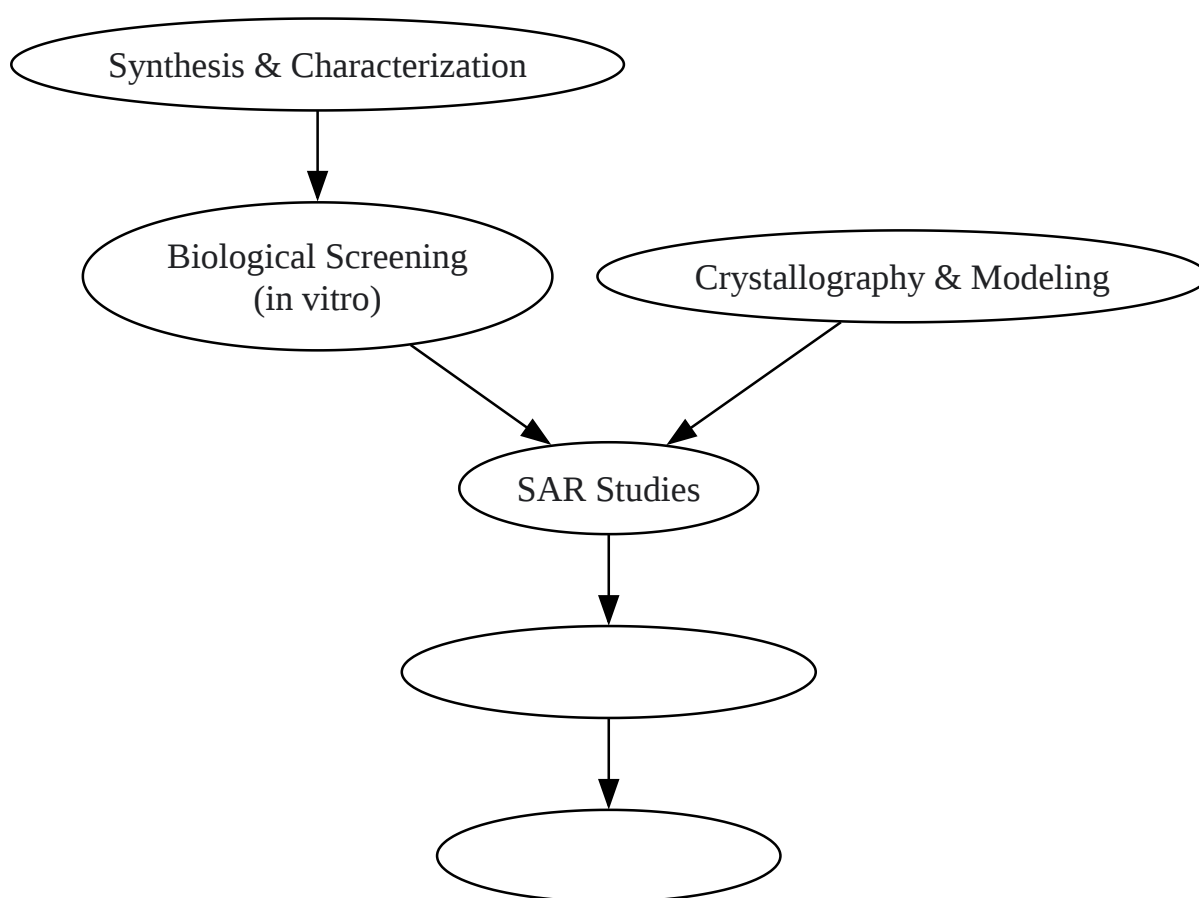
This data confirms that the tetraiodinated benzimidazole core is nearly planar[2]. The packing of these molecules in the crystal lattice is influenced by intermolecular interactions.

Future Research Directions

The inferred properties and activities of **4,5,6,7-tetraiodo-1H-benzimidazole** highlight it as a compound of significant interest for further investigation. Key areas for future research include:

- **Definitive Synthesis and Characterization:** Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for thorough characterization (NMR, IR, Mass Spectrometry) and biological screening.

- Biological Screening: A comprehensive evaluation of its cytotoxic, kinase inhibitory, antimicrobial, and antiviral activities.
- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives to understand the impact of substitutions on the benzimidazole core and the N1 position on biological activity.
- Crystallographic Studies: Determination of the crystal structure of the parent compound to understand its solid-state properties and to aid in computational docking studies.



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Caption: A logical workflow for future research on this compound.

In conclusion, while direct experimental data on **4,5,6,7-tetraiodo-1H-benzimidazole** is limited, the available information on analogous compounds strongly suggests its potential as a valuable

scaffold in drug discovery. This guide provides a foundational understanding to stimulate and direct future research efforts in this promising area.

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